molecular formula C14H18N2O4 B6237302 benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate CAS No. 937049-10-0

benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate

Cat. No. B6237302
CAS RN: 937049-10-0
M. Wt: 278.3
InChI Key:
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Description

Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate, also known as B3MCA, is an organic compound with a molecular weight of 303.35 g/mol. It is a white crystalline solid, with a melting point of 166–168 °C. It is soluble in water, ethanol, and methanol, and is insoluble in benzene and chloroform. B3MCA is used as an intermediate in the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents.

Mechanism of Action

Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate acts as a leaving group in the formation of carbon-carbon bonds in organic synthesis. It is a strong nucleophile, and can react with electrophiles to form carbon-carbon bonds. It can also be used as a protecting group for amines and carboxylic acids.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biological activities. It has been shown to inhibit the growth of cancer cells, and to have anti-inflammatory and anti-fungal properties. It has also been shown to have antioxidant activity and to reduce the levels of oxidative stress in cells.

Advantages and Limitations for Lab Experiments

Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate is a useful reagent for organic synthesis, as it is easy to handle and has a wide range of applications. However, it is not very stable, and can decompose in the presence of light and oxygen. It is also sensitive to acids and bases, and can be hydrolyzed in the presence of water.

Future Directions

In the future, benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate could be used in the synthesis of a variety of compounds, including peptidomimetics and peptidomimetic prodrugs. It could also be used in the synthesis of other biologically active compounds, such as anti-inflammatory agents, antioxidants, and anti-cancer agents. In addition, this compound could be used in the synthesis of polymers-based drug delivery systems. Finally, this compound could be used to prepare novel compounds with improved pharmacological properties, such as increased solubility, improved bioavailability, and increased stability.

Synthesis Methods

Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate is synthesized by reacting ethyl 3-methoxycarbonylazetidine-1-carboxylate with benzyl bromide in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent, such as dimethylformamide or dimethyl sulfoxide, at a temperature of 70–80 °C. The reaction yields a white solid, which is then purified by recrystallization.

Scientific Research Applications

Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate has been used in the synthesis of a variety of compounds, including antibiotics, anti-cancer agents, and other biologically active compounds. It has also been used in the synthesis of peptidomimetics and peptidomimetic prodrugs. This compound has been used to prepare a variety of compounds, such as pyrrolidines, piperazines, and quinolines.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate involves the reaction of benzyl azetidine-1-carboxylate with methyl isocyanate followed by methylation of the resulting carbamate with dimethyl sulfate and subsequent hydrolysis to yield the desired product.", "Starting Materials": [ "Benzyl azetidine-1-carboxylate", "Methyl isocyanate", "Dimethyl sulfate", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Benzyl azetidine-1-carboxylate is reacted with methyl isocyanate in the presence of a base such as sodium hydroxide in methanol to yield benzyl 3-(methylcarbamoyl)azetidine-1-carboxylate.", "Step 2: The resulting carbamate is then methylated with dimethyl sulfate in the presence of a base to yield benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate.", "Step 3: The final step involves hydrolysis of the methylated carbamate with sodium hydroxide in water to yield the desired product, benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate." ] }

CAS RN

937049-10-0

Molecular Formula

C14H18N2O4

Molecular Weight

278.3

Purity

95

Origin of Product

United States

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